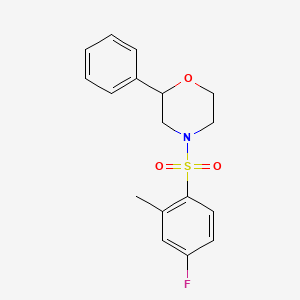

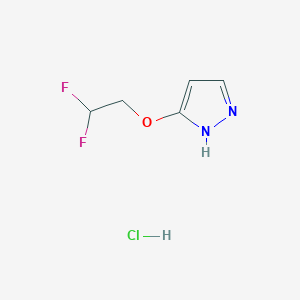

![molecular formula C17H17N3O3S3 B2374520 N-[6-(pipéridylsulfonyl)benzothiazol-2-yl]-2-thiénylcarboxamide CAS No. 881042-47-3](/img/structure/B2374520.png)

N-[6-(pipéridylsulfonyl)benzothiazol-2-yl]-2-thiénylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a potent and selective inhibitor of calcium/calmodulin-dependent kinase II (CaMKII). This compound has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry, including neuroscience.

Applications De Recherche Scientifique

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of other complex molecules.

Biology: The compound is studied for its role in modulating biological pathways, particularly those involving CaMKII.

Medicine: It has potential therapeutic applications in treating diseases related to CaMKII dysregulation, such as neurodegenerative disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Similar benzothiazole-piperazine hybrids have been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets are crucial in the pathogenesis of Alzheimer’s disease.

Mode of Action

The compound interacts with its targets by binding to the active sites, leading to inhibition. For instance, it exhibits effective, uncompetitive, and selective inhibition against AChE . It also shows good copper chelation, which can be beneficial in conditions where copper ions contribute to disease progression .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE, an enzyme that breaks down acetylcholine, a neurotransmitter essential for memory and learning functions. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission .

Pharmacokinetics

The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in the inhibition of AChE and Aβ 1-42 aggregation, leading to enhanced cholinergic transmission and reduced amyloid-beta plaque formation . This can potentially improve cognition and spatial memory, as observed in a mouse model .

Analyse Biochimique

Biochemical Properties

N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide has been found to interact with several enzymes and proteins in biochemical reactions . It has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation

Cellular Effects

This compound has shown to influence cell function in various ways. It has been observed to impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

At the molecular level, N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide exerts its effects through several mechanisms. It exhibits effective, uncompetitive, and selective inhibition against AChE . It also shows good copper chelation, Aβ 1-42 aggregation inhibition, and disaggregation activities .

Temporal Effects in Laboratory Settings

Preliminary studies have shown that it has low toxicity and can impede loss of cell viability .

Dosage Effects in Animal Models

The effects of N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide vary with different dosages in animal models. It has been observed to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

Metabolic Pathways

The metabolic pathways that N-[6-(piperidylsulfonyl)benzothiazol-2-yl]-2-thienylcarboxamide is involved in are still being researched. It is known to interact with several enzymes and cofactors .

Méthodes De Préparation

The synthesis of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves multiple stepsCommon synthetic methods for benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Des Réactions Chimiques

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.

Comparaison Avec Des Composés Similaires

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

- N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

- N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)butanamide These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE lies in its selective inhibition of CaMKII, which distinguishes it from other benzothiazole derivatives.

Propriétés

IUPAC Name |

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S3/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVHJGMPOLVCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2374439.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2374442.png)

![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)

![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)

![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)

![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)

![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)